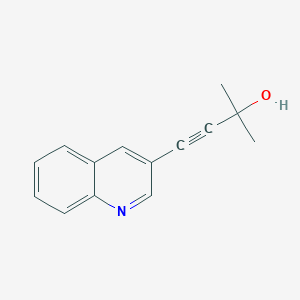
2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C14H13NO It is characterized by the presence of a quinoline ring attached to a butynol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol typically involves the reaction of quinoline derivatives with propargyl alcohol derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the carbon-carbon triple bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different structural isomers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrogenated forms of the compound, and substituted quinoline compounds.
Scientific Research Applications
2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol
- 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol
- 2-Methyl-4-(quinolin-3-yl)but-3-yn-2-ol
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
78625-06-6 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methyl-4-quinolin-3-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C14H13NO/c1-14(2,16)8-7-11-9-12-5-3-4-6-13(12)15-10-11/h3-6,9-10,16H,1-2H3 |
InChI Key |
IVPMDSGKLMYOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



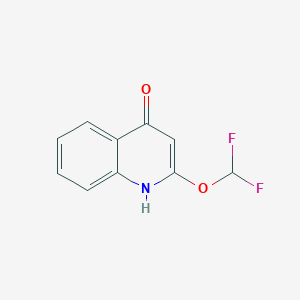
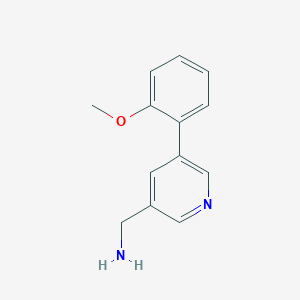
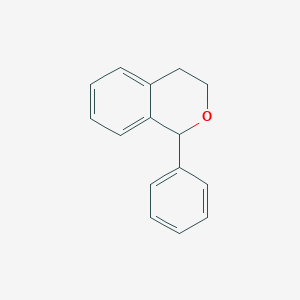

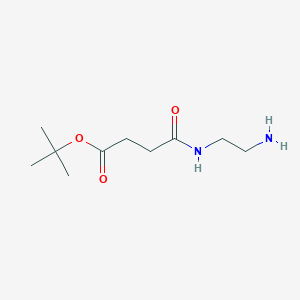
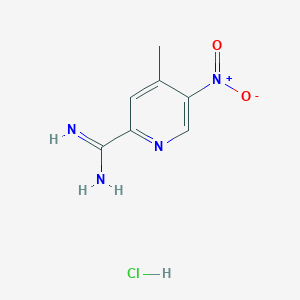


![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)


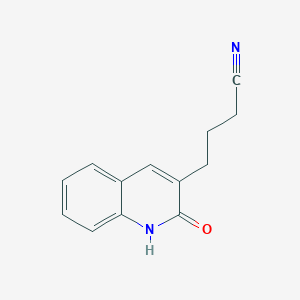
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)
